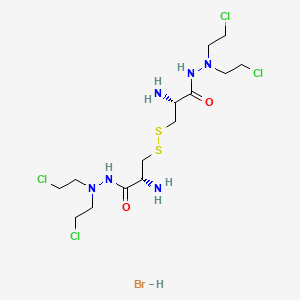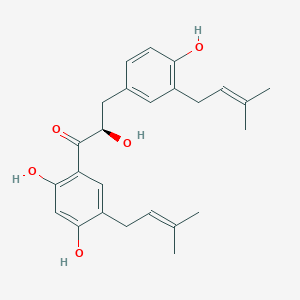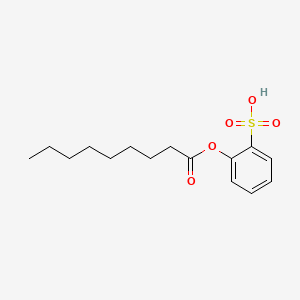
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a carbohydrazide functional group. Its distinct chemical structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of fungicides and other agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. For instance, a patented method involves the use of difluoroacetic acid, sodium hydroxide, and chlorine bleach liquor in a controlled reaction environment. This method is cost-effective, environmentally friendly, and results in a high-purity product with a yield of approximately 90.8% .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazoles .
科学的研究の応用
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This inhibition leads to the death of the fungal cells, making it an effective fungicide .
類似化合物との比較
Similar Compounds
Several compounds share structural similarities with 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide, including:
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with comparable functional groups.
Bixafen: A fungicide that also targets succinate dehydrogenase.
Uniqueness
What sets this compound apart is its unique combination of difluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new agrochemicals and pharmaceuticals .
特性
分子式 |
C6H8F2N4O |
|---|---|
分子量 |
190.15 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C6H8F2N4O/c1-12-2-3(6(13)10-9)4(11-12)5(7)8/h2,5H,9H2,1H3,(H,10,13) |
InChIキー |
ZJBIAYWOGJOISC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


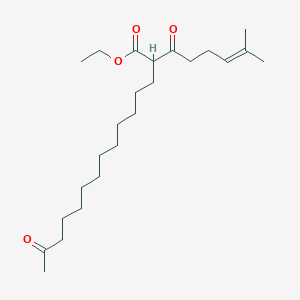
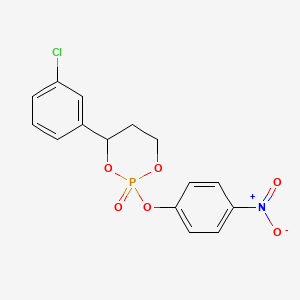

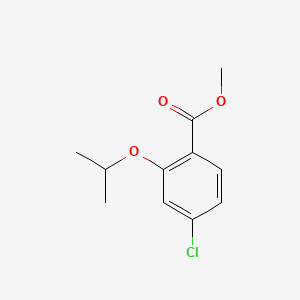
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
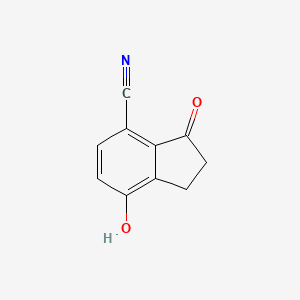


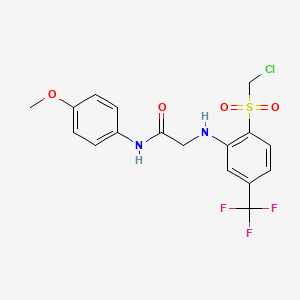
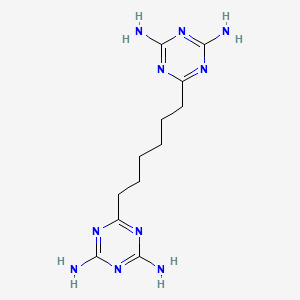
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
